molecular formula C8H10N2O3 B8575689 1H-Imidazole-1-acetic acid, 4-formyl-, ethyl ester

1H-Imidazole-1-acetic acid, 4-formyl-, ethyl ester

Cat. No.: B8575689
M. Wt: 182.18 g/mol
InChI Key: HZEJXIBXLJOUGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Imidazole-1-acetic acid, 4-formyl-, ethyl ester is a useful research compound. Its molecular formula is C8H10N2O3 and its molecular weight is 182.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

ethyl 2-(4-formylimidazol-1-yl)acetate

InChI

InChI=1S/C8H10N2O3/c1-2-13-8(12)4-10-3-7(5-11)9-6-10/h3,5-6H,2,4H2,1H3

InChI Key

HZEJXIBXLJOUGT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C(N=C1)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1H-imidazole-4(5)-carbaldehyde (5.5 g) in acetonitrile (100 ml) were added ethyl bromoacetate (7.65 ml), potassium carbonate (15.8 g) and potassium iodide (11.4 g) with stirring. The mixture was stirred at 50° C. for 3.5 hours, and after cooling, precipitates were removed by filtration, and the filtrate was concentrated under reduced pressure. The residue thus obtained was purified successively by silica gel chromatography using dichloromethane and methanol (10:1) as an eluent and by preparative HPLC (YMC-Pack ODS-A; YMC, eluent: acetonitrile/water, 15/85, v/v) to afford ethyl(4-formyl-1H-imidazol-1-yl)acetate (4.60 g, yield: 44%) as the more mobile isomer, and the title compound (1.95 g, yield: 19%) as the less mobile isomer, both as yellow oils respectively. The less mobile, title isomer: 1H NMR (500 MHz, CDCl3) δ ppm: 1.30 (3H, t, J=7.0), 4.26 (2H, q, J=7.0), 5.05 (2H, s), 7.68 (1H, s), 7.84 (1H, s), 9.75 (1H, s).
[Compound]
Name
1H-imidazole-4(5)-carbaldehyde
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
7.65 mL
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of sodium hydride (60%, oil, 1.40 g) in tetrahydrofuran (80 mL) was slowly added 1H-imidazole-4-carbaldehyde (3.00 g) at room temperature. The reaction mixture was stirred at room temperature until hydrogen gas generation stopped, and ethyl bromoacetate (4.5 mL) was added over 30 min. The reaction mixture was stirred at room temperature overnight, and ethanol (5 mL) was added. The insoluble material was filtered off, and the filtrate was concentrated. The obtained residue was subjected to silica gel column chromatography, and the title compound (3.94 g, yield 69%) was obtained as a yellow oil from a fraction eluted with tetrahydrofuran-hexane (5:1, volume ratio). MS: 183 (MH+).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.5 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
69%

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